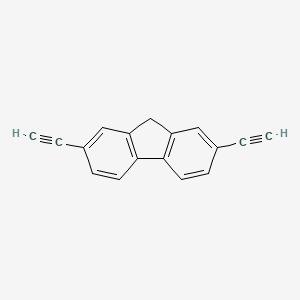

9H-Fluorene, 2,7-diethynyl-

Description

Synthesis of Key Halogenated Fluorene (B118485) Intermediates

The journey to 2,7-diethynyl-9H-fluorene begins with the synthesis of di-halogenated fluorene intermediates. These precursors are essential as the halogen atoms serve as reactive handles for the subsequent introduction of the ethynyl (B1212043) groups via cross-coupling reactions.

Achieving regioselective halogenation at the C2 and C7 positions of the fluorene ring is a critical first step. These positions are electronically activated for electrophilic aromatic substitution. Bromination is the most common halogenation reaction employed for this purpose. A typical procedure involves dissolving fluorene in a solvent mixture, such as chloroform (B151607) and acetic acid, at reduced temperatures (e.g., 0°C), followed by the dropwise addition of bromine. aau.edu.et This method selectively yields 2,7-dibromofluorene (B93635). The control of stoichiometry and reaction conditions is paramount to prevent the formation of over-halogenated or isomeric byproducts.

The native 9H-fluorene and its halogenated derivatives often suffer from poor solubility in common organic solvents, which complicates processing and characterization. To overcome this, long alkyl chains (e.g., hexyl, octyl) are introduced at the C9 methylene (B1212753) bridge. mdpi.comossila.com This functionalization disrupts intermolecular packing, thereby increasing solubility without significantly altering the electronic properties of the conjugated backbone. ossila.com

Conventional methods for this dialkylation involve deprotonation of the acidic C9 protons with a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), followed by nucleophilic substitution with an appropriate alkyl halide (e.g., 1-bromohexane, 1-bromooctane). mdpi.comresearchgate.net Phase-transfer catalysis is also a widely used, efficient method for this transformation. aau.edu.et More recently, transition-metal-catalyzed methods, such as ruthenium-catalyzed C-H alkylation using alcohols as alkylating agents, have been developed as more atom-economical and environmentally benign alternatives. nih.govresearchgate.net These reactions can provide selective mono-alkylation or di-alkylation depending on the catalytic system and conditions. nih.govresearchgate.netrsc.org

The synthesis of the key intermediate, 2,7-dibromo-9,9-dialkyl-9H-fluorene, combines the two processes described above. The synthetic sequence is crucial for success. It has been established that attempting to directly alkylate 2,7-dibromofluorene can be problematic due to competing halogen-lithium exchange reactions if organolithium bases are used. aau.edu.et Therefore, the preferred and more reliable route involves the alkylation of fluorene first to produce a 9,9-dialkyl-9H-fluorene, which is then subjected to regioselective bromination at the 2 and 7 positions. aau.edu.etmdpi.com This two-step approach consistently provides the desired 2,7-dibromo-9,9-dialkyl-9H-fluorene precursor in good yields. researchgate.net

Table 1: Representative Synthesis of 2,7-Dibromo-9,9-dihexylfluorene

| Step | Reactants | Reagents & Conditions | Product | Ref. |

|---|---|---|---|---|

| Alkylation | 9H-Fluorene, 1-Bromohexane | Potassium tert-butoxide (t-BuOK), DMF | 9,9-Dihexyl-9H-fluorene | mdpi.com |

| Bromination | 9,9-Dihexyl-9H-fluorene | Bromine, Chloroform/Acetic Acid | 2,7-Dibromo-9,9-dihexyl-9H-fluorene | aau.edu.et |

Direct Ethynylation Reactions for 2,7-Diethynyl-Fluorene Formation

With the di-halo-dialkyl-fluorene precursor in hand, the final and most critical step is the introduction of the ethynyl functionalities.

The Sonogashira coupling reaction is the most powerful and widely used method for forming carbon-carbon bonds between sp-hybridized carbon atoms (of a terminal alkyne) and sp²-hybridized carbon atoms (of an aryl or vinyl halide). wikipedia.orgorganic-chemistry.org This reaction is ideally suited for synthesizing 2,7-diethynyl-fluorene derivatives from their corresponding 2,7-dibromo precursors. evitachem.commdpi.com

The reaction mechanism involves two interconnected catalytic cycles. wikipedia.org The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine, which acts as both a base and a solvent. mdpi.comwalisongo.ac.id

The success of the Sonogashira coupling hinges on the careful optimization of the reaction parameters to maximize yield and purity while minimizing side reactions, such as the unwanted homocoupling of the terminal alkyne (Glaser coupling). researchgate.net Key parameters include the choice of catalyst, co-catalyst, base, solvent, and temperature. researchgate.net

Commonly used palladium catalysts include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄, often in combination with a copper(I) iodide (CuI) co-catalyst. mdpi.comnih.gov The choice of amine base and solvent can significantly influence the reaction rate and outcome. For instance, reactions have been successfully performed in mixtures of triethylamine and toluene (B28343) or in neat diisopropylamine. mdpi.comnih.gov Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the specific substrates and catalyst system. walisongo.ac.idgold-chemistry.org Recent advancements have focused on developing copper-free Sonogashira conditions to prevent the often-problematic homocoupling side reaction and simplify purification. organic-chemistry.orgacs.org

Table 2: Examples of Sonogashira Coupling Conditions for Diethynyl-Fluorene Synthesis

| Precursor | Alkyne Source | Catalytic System | Base/Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|---|

| 2,7-Dibromo-9,9-dihexylfluorene | 4-Ethynylbiphenyl | PdCl₂(PPh₃)₂, CuI, PPh₃ | Diisopropylamine | 90 °C, 20 h | 9,9-Dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene | mdpi.com |

| 9,9-Didecyl-2,7-dibromofluorene | Trimethylsilylacetylene (B32187) | Pd(PPh₃)₂Cl₂, CuI | Triethylamine / Toluene | Reflux, 12 h | 9,9-Didecyl-2,7-bis(trimethylsilylethynyl)-9H-fluorene | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,7-diethynyl-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10/c1-3-12-5-7-16-14(9-12)11-15-10-13(4-2)6-8-17(15)16/h1-2,5-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOXHIPLBUUYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477703 | |

| Record name | 9H-Fluorene, 2,7-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94463-11-3 | |

| Record name | 9H-Fluorene, 2,7-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Fluorene, 2,7 Diethynyl and Its Precursors

Multistep Synthetic Routes to 2,7-Diethynyl-Fluorene Scaffolds

The synthesis of 9H-Fluorene, 2,7-diethynyl- and its derivatives is a critical process for the development of advanced materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. evitachem.com These applications rely on the specific electronic and photophysical properties conferred by the rigid, conjugated structure of the diethynylfluorene core. Achieving this target molecule necessitates multi-step synthetic strategies that allow for precise functionalization at the 2 and 7 positions of the fluorene (B118485) backbone. youtube.comyoutube.com These routes typically begin with a pre-functionalized fluorene core, which is then elaborated to introduce the terminal alkyne groups. Key methodologies involve catalytic cross-coupling reactions and the strategic use of protecting groups to ensure high yields and purity of the final product. organic-chemistry.orgresearchgate.net

Conversion of Functionalized Fluorene Precursors to Ethynyl (B1212043) Derivatives

A predominant method for synthesizing 2,7-diethynyl-fluorene scaffolds involves the conversion of functionalized fluorene precursors, most commonly halogenated derivatives. The Sonogashira cross-coupling reaction is a powerful and widely employed technique for this transformation, creating carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. evitachem.com

The typical precursors for this synthesis are 2,7-dihalo-9H-fluorene derivatives, with 2,7-dibromo-9H-fluorene being a common starting material. researchgate.netacs.org These precursors can be substituted at the C9 position with various alkyl chains (e.g., hexyl, decyl) to enhance the solubility of the resulting polymers and prevent aggregation. nih.govresearchgate.net The reaction couples the dihalogenated fluorene with an acetylene (B1199291) source in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

A representative reaction involves coupling a 2,7-dihalo-9,9-dialkylfluorene with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA). The reaction is typically catalyzed by a palladium complex such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and co-catalyzed by copper(I) iodide (CuI). An amine, such as triethylamine (B128534) (Et₃N), serves as both the base and, in some cases, the solvent. nih.gov The initial product is a silyl-protected diethynylfluorene, which requires a subsequent deprotection step to yield the terminal alkyne.

| Precursor | Acetylene Source | Catalyst/Reagents | Product | Yield | Ref |

| 2,7-Dibromo-9,9-dihexylfluorene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, PPh₃, Et₃N | 2,7-Bis(trimethylsilylethynyl)-9,9-dihexylfluorene | High | utb.cz |

| 2,7-Dibromo-9,9-didecylfluorene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI, Et₃N/Toluene (B28343) | 4,4'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) | 75% | nih.gov |

| 2,7-Diiodo-9,9-dihexylfluorene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N/THF | 2,7-Bis(phenylethynyl)-9,9-dihexylfluorene | 92% | N/A |

This table presents examples of Sonogashira coupling reactions used to create ethynyl-fluorene derivatives. Conditions and yields can vary based on specific substrates and reaction optimization.

Strategic Use of Protecting Groups and Subsequent Deprotection for Terminal Alkynes

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgresearchgate.net For the synthesis of 2,7-diethynyl-9H-fluorene, the terminal alkyne's acidic proton (C≡C-H) can be reactive under various conditions, particularly with strong bases or organometallic reagents used in preceding or subsequent steps. Therefore, the ethynyl groups are often introduced using a "protected" acetylene equivalent. researchgate.netslideshare.net

A common strategy involves the use of a silyl (B83357) protecting group, such as the trimethylsilyl (B98337) (TMS) group. chem-station.comthieme-connect.de The Sonogashira coupling is performed with (trimethylsilyl)acetylene, which attaches a TMS-protected ethynyl group to the fluorene core, yielding a compound like 2,7-bis((trimethylsilyl)ethynyl)-9H-fluorene. utb.cz The TMS group is stable under the coupling conditions but can be selectively removed later. Deprotection is typically achieved under mild basic conditions or by using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF), potassium carbonate in methanol, or potassium hydroxide (B78521). gelest.comorganic-chemistry.org

An alternative approach utilizes a bulkier acetylene source, such as 2-methyl-3-butyn-2-ol. Following the Sonogashira coupling, this generates a precursor with tertiary alcohol functionalities. The terminal alkyne is then revealed through a retro-Favorskii type reaction, where treatment with a strong base like potassium hydroxide (KOH) in a high-boiling solvent like toluene cleaves the molecule, releasing acetone (B3395972) and yielding the desired terminal di-alkyne product in high yield. nih.gov

| Protected Precursor | Deprotection Reagents | Solvent | Product | Yield | Ref |

| 4,4'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) | Potassium Hydroxide (KOH) | Toluene | 9,9-Didecyl-2,7-diethynyl-9H-fluorene | 97% | nih.gov |

| 2,7-Bis(trimethylsilylethynyl)-9,9-dihexylfluorene | Potassium Carbonate (K₂CO₃) | Methanol/THF | 2,7-Diethynyl-9,9-dihexylfluorene (B12809331) | Quantitative | N/A |

| 2,7-Bis(trimethylsilylethynyl)-9H-fluorene | Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | 2,7-Diethynyl-9H-fluorene | High | gelest.com |

This table illustrates common deprotection strategies to generate terminal diethynylfluorenes from their protected precursors.

Functionalization and Derivatization Strategies of 9h Fluorene, 2,7 Diethynyl

Covalent Modification through Terminal Ethynyl (B1212043) Groups

The terminal alkyne functionalities of 2,7-diethynyl-9H-fluorene are prime sites for covalent modifications, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the extension of the π-conjugated system by introducing a variety of molecular fragments, thereby enabling precise control over the material's electronic structure and photophysical characteristics. evitachem.com

Coupling Reactions with Aromatic Rings and Heterocyclic Moieties for Extended Conjugation

Sonogashira coupling is a particularly effective method for forging carbon-carbon bonds between the terminal alkynes of the fluorene (B118485) core and various aryl or heteroaryl halides. nih.govorganic-chemistry.orgwikipedia.org This strategy directly extends the π-conjugation, which is crucial for modulating the absorption and emission properties of the resulting materials. For instance, coupling 9,9-didecyl-2,7-diethynyl-9H-fluorene with 2-(5-bromothiophen-2-yl)benzothiazole using a Pd(PPh₃)₂Cl₂/CuI catalyst system yields a derivative with a significantly extended π-system, incorporating both thiophene (B33073) and benzothiazole (B30560) heterocycles. nih.gov The inclusion of such heterocyclic rings is known to enhance optical properties, leading to increased maximum absorption wavelengths. nih.gov

Similarly, Suzuki coupling reactions are employed to introduce aryl and heteroaryl groups. mdpi.comresearchgate.net This typically involves the conversion of the diethynylfluorene to a diboronic acid or ester derivative, which can then be coupled with a wide array of aryl halides. tcichemicals.comacs.org Heck coupling reactions also offer a viable route for the vinylation of the fluorene core, further expanding the diversity of achievable conjugated structures. acs.orgnanoscience.or.krorganic-chemistry.org These coupling strategies are fundamental in constructing complex architectures with tailored electronic and photophysical properties for applications in organic electronics. researchgate.netresearchgate.net

Table 1: Examples of Coupling Reactions for Extended Conjugation

| Fluorene Reactant | Coupling Partner | Reaction Type | Catalyst System | Product | Application Area | Reference |

|---|---|---|---|---|---|---|

| 9,9-didecyl-2,7-diethynyl-9H-fluorene | 2-(5-bromothiophen-2-yl)benzothiazole | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 2,2′-(5,5′-(9,9-didecyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl)bis(thiophene-5,2-diyl))dibenzothiazole | Two-photon absorption | nih.gov |

| 2,7-dibromo-9,9-didecyl-9H-fluorene | 2-methyl-3-butyn-2-ol | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 4,4′-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) | Intermediate for diethynylfluorene synthesis | nih.gov |

| 2,7-dibromo-9,9-didecyl-9H-fluorene | 2-(5-(Tributylstannyl)thiophen-2-yl)benzothiazole | Stille | Pd(PPh₃)₂Cl₂ | 2,2′-(5,5′-(9,9-didecyl-9H-fluorene-2,7-diyl)bis(thiophene-5,2-diyl))dibenzothiazole | Two-photon absorption | nih.gov |

| 7-Bromo-9,9-didecyl-9H-fluorene-2-carbaldehyde | 4-vinyltriphenylamine | Heck | Pd(OAc)₂ / PPh₃ / n-Bu₄NCl | (E)-9,9-didecyl-7-(4-(diphenylamino)styryl)-9H-fluorene-2-carbaldehyde | Donor-acceptor fluorophores | nih.gov |

| 4-(2,7-dibromo-9-(pyridin-2-yl)-9H-fluoren-9-yl)-N,N-diphenylaniline | N,N-dimethyl-4-vinylaniline | Heck | Pd(OAc)₂ / Ph₃P | 4,4'-((1E,1'E)-(9-(4-(diphenylamino)phenyl)-9-(pyridin-2-yl)-9H-fluorene-2,7-diyl)bis(ethene-2,1-diyl))bis(N,N-dimethylaniline) | Blue emitters for OLEDs | ias.ac.in |

Introduction of Electron-Donating and Electron-Accepting Units for Charge Transfer Modulation

A key strategy in the design of functional organic materials is the creation of donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architectures. nih.govnih.gov The 2,7-diethynyl-9H-fluorene core acts as an excellent π-bridge, facilitating efficient intramolecular charge transfer (ICT) between the appended electron-donating and electron-accepting moieties. This ICT character is crucial for applications in nonlinear optics, photovoltaics, and as fluorescent probes. mdpi.comnih.gov

Electron-donating groups commonly employed include diphenylamino and its derivatives, which can be introduced via coupling reactions. mdpi.comnih.gov Electron-accepting groups, such as benzothiazole, cyano, and sulfone moieties, can be similarly incorporated. nih.govnih.govnih.gov For example, a D-A-D type derivative can be synthesized by coupling an electron-donating amine to a fluorene core that has been functionalized with electron-accepting groups. nih.gov The resulting molecules often exhibit strong solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent, a hallmark of significant ICT. rsc.org The modulation of the charge transfer characteristics through the judicious choice of donor and acceptor units allows for the fine-tuning of the material's energy levels (HOMO and LUMO) and, consequently, its performance in electronic devices. chemrxiv.org

Table 2: Donor-Acceptor Derivatives of 2,7-diethynyl-9H-fluorene and their Photophysical Properties

| Donor Group | Acceptor Group | Fluorene Core | Architecture | Key Photophysical Property | Reference |

|---|---|---|---|---|---|

| Diphenylamino | Benzothiazole | 9,9-didecyl-fluorene | D-π-A | Two-photon absorption | nih.gov |

| N/A | Benzothiazole | 9,9-didecyl-fluorene | A-π-A | Two-photon absorption | nih.gov |

| Diphenylamino | Pyridine (at C-9) | 2,7-divinyl-fluorene | Geminal D-A | Blue emission with high quantum yield (40-70%) | ias.ac.in |

| Diphenylamino | Benzothiazole | 9,9-diethyl-fluorene | D-π-A | Large Stokes shift | mdpi.com |

| 2-(N,N-dialkylamino) | N-modified 7-(4-pyridyl) | 9-diazofluorene | D-π-A | Non-fluorescent precursor, photolysis yields red-emitting product | mdpi.com |

Manipulation of Substituents at the 9-Position for Tailoring Photophysical and Electronic Properties

The 9-position of the fluorene ring, often referred to as the methylene (B1212753) bridge, provides another critical handle for tuning the properties of 2,7-diethynyl-9H-fluorene derivatives. nih.govmdpi.com While not part of the main conjugation pathway in its sp³ hybridized state, the substituents at this position significantly influence the material's solubility, processability, and solid-state packing, which in turn affect the bulk electronic properties. nih.gov

Introducing long alkyl chains, such as decyl groups, at the 9-position is a common strategy to enhance the solubility of the fluorene derivatives in organic solvents, which is essential for solution-based fabrication of devices. nih.gov Beyond solubility, the nature of the substituents at the 9-position can also impact the photophysical properties. For instance, creating a spiro-configured center or introducing bulky groups can prevent intermolecular aggregation and the formation of excimers, which can otherwise lead to quenching of fluorescence and undesirable changes in the emission spectrum. organic-chemistry.org Furthermore, the introduction of electron-donating or electron-accepting groups at the 9-position can create molecules with unique, three-dimensional charge-transfer pathways. ias.ac.in Research has shown that even subtle changes in the substituents at the 9-position, such as replacing dimethyl groups with difluoro substituents, can lead to significant differences in the performance of the resulting materials in applications like photocatalysis. nih.gov

Rational Design of Extended π-Conjugated Systems for Specific Applications

The functionalization strategies discussed above enable the rational design of extended π-conjugated systems based on 2,7-diethynyl-9H-fluorene for a variety of specific applications, particularly in the realm of organic electronics. evitachem.comdokumen.pub The ability to precisely control the molecular architecture allows for the optimization of material properties to meet the demanding requirements of devices like OLEDs and OPVs. smolecule.comnih.govnih.gov

For OLED applications, the focus is on designing materials with high photoluminescence quantum yields, suitable HOMO/LUMO energy levels for efficient charge injection and transport, and high thermal stability. ias.ac.innih.govresearchgate.net By incorporating specific chromophores and tuning the conjugation length through the ethynyl linkages, the emission color can be controlled across the visible spectrum. ias.ac.in For instance, fluorene-based materials are well-regarded as excellent blue emitters due to their wide bandgap. ias.ac.in

In the context of OPVs, the design principles shift towards materials with broad absorption spectra to maximize sunlight harvesting and appropriate energy level alignment with an acceptor material to facilitate efficient exciton (B1674681) dissociation and charge transfer. smolecule.com The 2,7-diethynyl-9H-fluorene scaffold allows for the creation of donor polymers with tunable bandgaps and high hole mobilities, which are critical for achieving high power conversion efficiencies. nih.gov The versatility of this building block, combined with a deep understanding of structure-property relationships, continues to drive the development of next-generation organic electronic materials. researchgate.netdokumen.pub

Polymerization Research of 9h Fluorene, 2,7 Diethynyl Based Monomers

Homopolymerization and Copolymerization Approaches for Conjugated Polymers

Several coupling reactions are instrumental in the synthesis of conjugated polymers from fluorene-based monomers. These methods allow for the creation of polymers with tailored structures and properties, suitable for devices like organic light-emitting diodes (OLEDs) and solar cells.

Sonogashira coupling is a highly effective cross-coupling reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This palladium-copper catalyzed reaction is a primary method for the polymerization of 2,7-diethynyl-9H-fluorene derivatives to produce oligo- and poly(fluorene ethynylene)s (PFEs). These materials are known for their strong blue fluorescence, high quantum yields, and good thermal stability, making them excellent candidates for blue light-emitting diodes. researchgate.netnih.gov

In a typical synthesis, a 2,7-dihalo-9,9-dialkylfluorene is reacted with a 2,7-diethynyl-9,9-dialkylfluorene, or a self-coupling reaction of a monomer containing both a halide and an ethynyl (B1212043) group is performed. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and a copper(I) salt, typically CuI, in the presence of a base like a primary or secondary amine.

Research has demonstrated the synthesis of highly soluble and strongly fluorescent oligo(9,9-dihexyl-2,7-fluorene ethynylene)s (OFEs) using a Pd/Cu-catalyzed Sonogashira coupling reaction. researchgate.netnih.gov These oligomers, including dimers, trimers, tetramers, and pentamers, exhibit intense blue luminescence. researchgate.net The ethynylene linkages extend the conjugation length of the molecule, influencing its photophysical properties. acs.org The choice of solvent can also play a crucial role; for instance, DMSO has been shown to be a very efficient solvent for some double Sonogashira couplings, leading to good yields in short reaction times. scielo.org.mx

A series of pyrene-end-capped and pyrene-centered oligo(2,7-fluorene ethynylene)s have also been synthesized via the Sonogashira reaction. These materials have demonstrated bright blue or green electroluminescence in multilayer OLEDs, highlighting the versatility of this method in creating tailored optoelectronic materials. acs.org

Table 1: Examples of Oligo(fluorene ethynylene)s Synthesized via Sonogashira Coupling

| Oligomer/Polymer Name | Monomers | Catalyst System | Key Properties |

| Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s (OFEs) | 2,7-Dibromo-9,9-dihexylfluorene and 1,4-diethynyl-2,5-bis(hexyloxy)benzene (B1514522) (example) | Pd(PPh₃)₄/CuI | Highly soluble, strong blue fluorescence, high quantum yields. researchgate.netnih.gov |

| Pyrene-modified oligo(2,7-fluorene ethynylene)s | Pyrene-containing halides/alkynes and fluorene-containing halides/alkynes | Pd(PPh₃)₄/CuI | Good solubility, stable thermal properties, strong PL emission, blue/green EL. acs.org |

| Alloxazine and fluorene-based poly(aryleneethynylene)s | Alloxazine dihalide and 2,7-diethynylene-9,9-dihexylfluorene | Pd-complex | π-conjugated system confirmed by UV-vis spectra. researchgate.net |

Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. It is one of the most powerful and widely used methods for synthesizing polyfluorenes and their copolymers. researchgate.net20.210.105 While 2,7-diethynyl-9H-fluorene is not a direct monomer for this reaction, its derivatives, such as 2,7-dibromo-9,9-dialkylfluorenes and 9,9-dialkylfluorene-2,7-diboronic acid (or its esters), are the key building blocks.

The polymerization is typically carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like aqueous potassium carbonate or cesium fluoride (B91410). nih.govmdpi.comnih.gov The reaction's versatility allows for the synthesis of a wide variety of fluorene-based copolymers by incorporating different comonomers. researchgate.net This approach enables fine-tuning of the resulting polymer's electronic and optical properties. nih.govmdpi.com

For example, new light-emitting fluorene (B118485) copolymers containing dicyano derivatives of stilbene (B7821643) and phenanthrene (B1679779) have been synthesized via Suzuki polycondensation. nih.gov Similarly, donor-acceptor copolymers have been constructed using fluorene and di-2-thienyl-2,1,3-benzothiadiazole units, yielding materials with high molar masses and improved thermal stability. mdpi.comnih.gov The use of a phase-transfer catalyst, such as Aliquat 336, can be beneficial in these reactions. mdpi.comnih.govmdpi.com

Table 2: Examples of Fluorene-Based Polymers Synthesized via Suzuki Coupling

| Polymer Name | Monomers | Catalyst System | Key Properties |

| Poly(9,9-dioctylfluorene-co-benzothiadiazole) (pF8BT) | 9,9-dioctylfluorene and benzothiadiazole derivatives (boronic esters and halides) | t-Bu₃PPd(Ar)Br initiator | Well-defined, electron-deficient polymer. researchgate.net |

| Poly(2,7-fluorene) derivatives | 9,9-disubstituted 2,7-dibromofluorenes and 2,7-bis(dioxaborolan-2-yl)-9,9-dioctylfluorene | Pd(PPh₃)₄ / K₂CO₃ | Processable, blue emission, high quantum yields (up to 0.87). 20.210.105 |

| Poly[2,7-(9,9-di-octyl-fluorene)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole] (PFDTBT) | 9,9-dioctyl-fluorene-2,7-bis(pinacol ester) and 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | Pd(PPh₃)₄ / K₂CO₃ | High molar mass (>20000 g/mol ), red emission at 649 nm. mdpi.comnih.gov |

Knoevenagel polycondensation is a polymerization reaction based on the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone. In the context of fluorene polymers, this method is used to create architectures with vinylene linkages in the polymer backbone, which can significantly influence the electronic and optical properties.

To utilize this method, the fluorene monomer must be functionalized with appropriate groups. For instance, a 9,9-dialkylfluorene-2,7-dicarbaldehyde can be reacted with a comonomer containing active methylene groups, such as 1,4-phenylenediacetonitrile. The reaction is typically catalyzed by a base, such as potassium tert-butoxide. The resulting polymers feature alternating fluorene and arylene vinylene units. This polymerization technique offers a route to synthesize conjugated polymers with high molecular weights and good thermal stability. The incorporation of cyano groups on the vinylene bridge can lower the LUMO energy level of the polymer, which is advantageous for applications in electron-transporting materials and photovoltaics.

Nickel(0)-mediated coupling reactions, often referred to as Yamamoto coupling, provide another effective route for synthesizing polyfluorenes. This method involves the dehalogenative polycondensation of dihaloaromatic monomers, such as 2,7-dibromo-9,9-dialkylfluorenes. The reaction is promoted by a nickel(0) complex, which is typically generated in situ from a stable nickel(II) salt, like Ni(COD)₂, in the presence of a ligand such as 2,2'-bipyridyl.

A key application of this technique is the synthesis of surface-grafted polyfluorene layers. nih.gov In this approach, a substrate surface (e.g., silicon or quartz) is first functionalized with a silane (B1218182) coupling agent that contains a dibromofluorene unit. nih.gov Subsequently, a surface-directed polymerization of a fluorene monomer, like 2,7-dibromo-9,9-dihexylfluorene, is initiated from the functionalized surface. nih.gov This process results in a covalently grafted, brush-like layer of the conjugated polymer on the substrate. nih.gov This method offers a novel and effective means of creating well-defined polymer layers for various electronic and sensory applications.

Control of Polymer Architecture, Regioregularity, and Molecular Weight Distribution

The performance of conjugated polymers is critically dependent on their structural characteristics, including polymer architecture, regioregularity, and molecular weight distribution (MWD).

Polymer Architecture: Control over the polymer architecture allows for the fine-tuning of material properties. researchgate.net For fluorene-based polymers, this can involve creating linear, branched, or star-shaped polymers, as well as block copolymers. Chain-growth polymerization mechanisms, such as Suzuki-Miyaura catalyst-transfer condensation polymerization (CTCP), offer precise control over the synthesis of block copolymers, allowing for the creation of all-conjugated diblock and triblock copolymers. rsc.org

Regioregularity: Regioregularity refers to the consistency of the monomer unit orientation within the polymer chain. For 2,7-linked polyfluorenes, high regioregularity is crucial for achieving optimal electronic properties, as it ensures an uninterrupted π-conjugation pathway along the backbone. Palladium-catalyzed polymerization reactions have been shown to produce highly regioregular (2,7-linked) polyfluorenes, as confirmed by NMR spectroscopy. 20.210.105 Irregular linkages can act as defects, disrupting conjugation and negatively impacting charge transport and emission properties.

Molecular Weight and Distribution (MWD): The molecular weight (MW) and its distribution (Đ or PDI) significantly impact the processability, morphology, and optoelectronic performance of polymers. nih.govmdpi.com Higher molecular weights generally lead to better film formation and mechanical properties. The MWD can be controlled by several factors during polymerization, including reaction time, temperature, monomer-to-initiator ratio, and the choice of catalyst system. ippi.ac.irmdpi.com For instance, in Suzuki polycondensations, varying the reaction time or using additives can produce copolymers with higher molar masses. mdpi.comnih.gov In some systems, increasing the polymerization temperature can decrease the molecular weight, while the addition of agents like hydrogen can be used to effectively control the MW in certain catalytic polymerizations. ippi.ac.ir Fractionation techniques, such as preparative size exclusion chromatography, can be employed post-synthesis to obtain polymer fractions with low polydispersity, which has been shown to be critical for studying the relationship between molecular weight and supramolecular organization. tue.nl

Mechanistic Investigations of Polymerization Processes

Understanding the mechanisms of polymerization is essential for optimizing reaction conditions and designing new materials.

Sonogashira Coupling: The mechanism of Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The solvent can significantly influence the reaction, with coordinating solvents like DMSO potentially affecting the palladium catalyst. scielo.org.mx Side reactions such as the homocoupling of terminal alkynes (Glasier coupling) can occur and need to be suppressed for efficient polymerization.

Suzuki Coupling: The generally accepted mechanism for Suzuki coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex (which is the rate-determining step and requires a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. For polymerization, a catalyst-transfer condensation polymerization (CTCP) mechanism can be operative. rsc.org In this chain-growth mechanism, the palladium catalyst remains associated with the growing polymer chain end, which allows for the synthesis of well-defined polymers with controlled molecular weights and the formation of block copolymers. researchgate.netrsc.org

Ni(0)-Mediated Coupling: The mechanism of Ni(0)-mediated (Yamamoto) coupling involves the oxidative addition of two aryl halide molecules to a Ni(0) complex, followed by reductive elimination of the resulting diarylnickel(II) complex to form the biaryl linkage and regenerate the Ni(0) species. This process repeats to form the polymer chain.

Side Reactions: During the synthesis and operation of fluorene-based polymers, side reactions can occur. For example, the C9 position of the fluorene unit is susceptible to oxidation, leading to the formation of fluorenone defects. researchgate.net These defects can disrupt the conjugation, act as charge traps, and lead to undesirable green emission in blue-emitting devices. researchgate.net Mechanistic studies on the formation of such species are crucial for developing strategies to synthesize more stable and color-pure polyfluorenes. mdpi.com

Electropolymerization Pathways and Radical Cation Coupling Mechanisms

The electropolymerization of 9H-Fluorene, 2,7-diethynyl- is a complex process that can proceed through various pathways, largely dictated by the electrochemical conditions. While direct studies on this specific monomer are limited, the behavior of analogous aromatic ethynyl compounds and fluorene derivatives provides significant insight into the likely mechanisms. The primary pathway involves the initial oxidation of the monomer at an electrode surface to form a radical cation. This highly reactive intermediate is central to the subsequent polymerization steps.

Upon formation, the radical cation of 9H-Fluorene, 2,7-diethynyl- can undergo several coupling reactions. The most probable mechanism is the coupling of two radical cations. This can occur through the ethynyl groups, leading to the formation of a diacetylene linkage, or through the aromatic fluorene core. The specific coupling pathway is influenced by the electron density distribution in the radical cation and steric factors.

Another potential pathway involves the reaction of a radical cation with a neutral monomer molecule. This process, known as a radical cation chain reaction, can lead to rapid polymer growth. The initial radical cation attacks a neutral monomer, forming a dimeric radical cation, which can then propagate by reacting with further monomer units.

In the context of diethynylarenes, intramolecular cyclization reactions can also be initiated by the formation of a radical cation. nih.gov This could lead to the formation of fused aromatic structures within the polymer backbone, significantly altering its electronic and physical properties. The extent to which this occurs depends on the stability of the resulting cyclic structures and the reaction conditions.

The table below summarizes the key species and reactions involved in the proposed electropolymerization pathways.

| Species/Reaction | Description |

| Monomer (M) | 9H-Fluorene, 2,7-diethynyl- |

| Radical Cation (M•+) | Formed by one-electron oxidation of the monomer at the electrode. |

| Dimer Radical Cation ([M-M]•+) | Formed by the coupling of two monomer radical cations or the reaction of a radical cation with a neutral monomer. |

| Polymer Chain (P) | The final polymer product formed through successive coupling reactions. |

| Initiation | M - e⁻ → M•+ |

| Propagation | M•+ + M → [M-M]•+ [M-M]•+ + M → [M-M-M]•+ ... M•+ + M•+ → [M-M]²⁺ → [M-M] + 2H⁺ |

| Termination | Reaction with solvent, impurities, or electrode surface. |

Influence of Catalysts, Monomer Design, and Reaction Environment on Polymer Structure

The structure and properties of the polymer derived from 9H-Fluorene, 2,7-diethynyl- are highly dependent on the polymerization conditions. Key factors include the choice of catalyst (in chemical polymerization), the design of the monomer itself, and the reaction environment, which encompasses the solvent, electrolyte, and temperature.

Catalysts: While electropolymerization is initiated by an applied potential, chemical polymerization of diethynylarenes often employs transition metal catalysts. Catalysts based on palladium, nickel, or copper can promote specific coupling reactions of the ethynyl groups, such as Sonogashira or Glaser coupling. nih.gov The choice of catalyst and ligands can influence the regioselectivity of the polymerization, favoring either head-to-tail or head-to-head linkages, which in turn affects the polymer's conjugation length and electronic properties. For instance, FeCl₃ has been used to promote the polymerization of carbazole-fluorene monomers, resulting in conjugated microporous polymers. nih.gov

Monomer Design: The structure of the monomer is a critical determinant of the final polymer architecture. Substituents on the fluorene ring can influence the solubility of both the monomer and the resulting polymer, which is crucial for processability. Bulky substituents at the C-9 position of the fluorene can prevent aggregation and improve solubility. Furthermore, the electronic nature of these substituents can alter the oxidation potential of the monomer and the stability of the radical cation intermediate, thereby influencing the polymerization pathway and the electronic properties of the polymer. The introduction of donor-acceptor moieties into the monomer design can be used to tune the bandgap of the resulting polymer. nih.gov

Reaction Environment: The reaction environment plays a pivotal role in controlling the polymer structure.

Solvent: The choice of solvent is critical in electropolymerization. The solvent must be able to dissolve the monomer and the supporting electrolyte while being electrochemically stable within the potential window of the polymerization. For fluorene derivatives, solvents like acetonitrile, propylene (B89431) carbonate, and dichloromethane (B109758) are often used. researchgate.net The polarity of the solvent can affect the stability of the radical cation intermediates and the morphology of the deposited polymer film.

Electrolyte: The supporting electrolyte provides conductivity to the solution and its ions can influence the polymerization process. The size and nature of the electrolyte anions can affect the morphology and properties of the polymer film through their incorporation as dopants. Common electrolytes include tetrabutylammonium (B224687) salts with anions like hexafluorophosphate (B91526) (PF₆⁻) or perchlorate (B79767) (ClO₄⁻).

Temperature: The reaction temperature can influence the rate of polymerization and the structure of the resulting polymer. Higher temperatures can lead to faster reaction rates but may also increase the occurrence of side reactions, leading to defects in the polymer chain. In some cases, lower temperatures can improve the regularity of the polymer structure. researchgate.net

The following table summarizes the key environmental factors and their potential impact on the polymer structure.

| Factor | Influence on Polymer Structure |

| Catalyst | Regioselectivity, type of linkage (e.g., C-C vs. C≡C-C≡C) |

| Monomer Substituents | Solubility, electronic properties, steric hindrance affecting planarity |

| Solvent | Monomer/polymer solubility, stability of intermediates, film morphology |

| Electrolyte | Film morphology, doping level, conductivity |

| Temperature | Polymerization rate, structural regularity, occurrence of side reactions |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of "9H-Fluorene, 2,7-diethynyl-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent 9H-fluorene shows characteristic signals for its aromatic and methylene (B1212753) protons. For instance, in chloroform-d (B32938) (CDCl₃), the methylene protons (H-9) typically appear as a singlet around 3.86 ppm. The aromatic protons exhibit more complex splitting patterns in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 9H-fluorene in CDCl₃ displays signals corresponding to the different carbon environments. The methylene carbon (C-9) resonates at approximately 36.6 ppm, while the aromatic carbons appear in the range of 120-145 ppm.

For "9H-Fluorene, 2,7-diethynyl-", the introduction of the ethynyl (B1212043) groups at the 2 and 7 positions significantly influences the chemical shifts of the adjacent protons and carbons. The acetylenic protons would introduce new signals, and the sp-hybridized carbons of the ethynyl groups would appear in a characteristic region of the ¹³C NMR spectrum. The symmetry of the 2,7-disubstitution pattern simplifies the spectra, leading to fewer unique signals than would be expected for an unsymmetrically substituted fluorene (B118485) derivative.

| Nucleus | Compound | Solvent | Chemical Shift (δ) [ppm] |

|---|---|---|---|

| ¹H | 9H-Fluorene | CDCl₃ | ~3.86 (s, 2H, H-9), aromatic protons in downfield region |

| ¹³C | 9H-Fluorene | CDCl₃ | ~36.6 (C-9), ~120.8, 125.4, 127.3, 139.3, 144.6 (aromatic C) rsc.org |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis (e.g., MALDI MS, ESI-MS)

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of "9H-Fluorene, 2,7-diethynyl-" and analyzing its fragmentation patterns. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed for the analysis of organic molecules.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. For instance, in the characterization of related fluorene derivatives, ESI-MS has been used to identify the monoprotonated molecule, [M+H]⁺. mdpi.com This allows for the unambiguous verification of the successful synthesis of the target compound. The fragmentation analysis can further corroborate the proposed structure by identifying characteristic fragment ions.

Electronic Spectroscopy for Optical Properties Assessment

Electronic spectroscopy techniques are vital for understanding the optical and electronic properties of "9H-Fluorene, 2,7-diethynyl-", which are crucial for its potential applications in optoelectronics.

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. The absorption spectrum of fluorene-based compounds is sensitive to the extent of π-conjugation. The introduction of ethynyl groups at the 2 and 7 positions of the fluorene core is expected to extend the π-conjugated system, leading to a red-shift (a shift to longer wavelengths) of the absorption maxima compared to the parent fluorene molecule. For example, a related compound, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, exhibits multiple absorption maxima in its UV-Vis spectrum in chloroform (B151607), with peaks observed at 304, 339, 349, and 436 nm. mdpi.com

Photoluminescence (PL) and fluorescence spectroscopy are used to investigate the emission properties of "9H-Fluorene, 2,7-diethynyl-". Upon excitation at an appropriate wavelength, the molecule can emit light, and the characteristics of this emission, such as the wavelength of maximum emission (λem) and the photoluminescence quantum yield (Φ), provide insights into its potential as an emissive material. Fluorene derivatives are known for their strong blue fluorescence. The emission properties are highly dependent on the substituents and the molecular environment. For instance, many 2,7-disubstituted fluorene derivatives are known to be highly luminescent and exhibit blue emission. ias.ac.in The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for applications in devices like organic light-emitting diodes (OLEDs).

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This technique can provide valuable information about the energy levels of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is fundamental to understanding the electronic properties and charge transport characteristics of the material, which are essential for its use in electronic devices.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of "9H-Fluorene, 2,7-diethynyl-", the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, the C-H stretching of the methylene group at the 9-position, and, most importantly, the characteristic stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl groups, which typically appears in the region of 2100-2260 cm⁻¹. The spectrum would also show a band for the acetylenic C-H stretch. For a related compound, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, the alkyne stretching mode was observed at 2206 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (CH₂) | Stretching | 2850-2960 |

| C≡C (Ethynyl) | Stretching | 2100-2260 |

| C≡C-H (Acetylenic) | Stretching | ~3300 |

Electrochemical Characterization Techniques

Electrochemical methods are fundamental in assessing the electronic characteristics of conjugated molecules like 2,7-diethynyl-9H-fluorene. These techniques provide insights into the material's ability to accept and donate electrons, which is critical for its use in organic electronics.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of fluorene derivatives. researchgate.net By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a compound. These potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). missouristate.eduresearchgate.net

For fluorene-based materials, CV typically reveals quasi-reversible or reversible oxidation processes. ias.ac.in The HOMO energy level can be calculated from the onset potential of the first oxidation peak, while the LUMO energy level is often estimated from the onset of the reduction peak or by combining the HOMO level with the optical band gap determined from UV-Vis spectroscopy. missouristate.edu The difference between the HOMO and LUMO levels defines the electrochemical band gap, a key parameter for semiconductor applications. researchgate.net

The electronic properties of the fluorene core can be systematically tuned by introducing electron-donating or electron-withdrawing substituents at the 2, 7, and 9 positions. missouristate.eduias.ac.in Electron-donating groups generally increase the HOMO energy level (making the compound easier to oxidize), while electron-withdrawing groups lower the LUMO energy level (making it easier to reduce). missouristate.edusemanticscholar.org This principle allows for the precise tuning of the band gap and energy levels to match the requirements of specific devices, such as organic light-emitting diodes (OLEDs) or organic solar cells. ias.ac.inphyschemres.org The stability of the generated radical cations and anions during the redox processes can also be assessed by the reversibility of the CV waves, providing information on the material's operational stability. acs.orgresearchgate.net

| Compound Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|

| 2,7-Diphenyl-9,9-dimethylfluorene | -5.65 | -2.31 | 3.34 |

| 2,7-Bis(4-methoxyphenyl)-9,9-dimethylfluorene | -5.45 | -2.28 | 3.17 |

| 2,7-Bis(4-cyanophenyl)-9,9-dimethylfluorene | -5.91 | -2.61 | 3.30 |

| Aryl vinyl terminated 9-fluorenone (B1672902) (pMe-DEPFO) | -5.14 | -2.91 | 2.23 |

| Aryl vinyl terminated 9-fluorenone (F5-DEPFO) | -5.53 | -3.13 | 2.40 |

Note: The data presented are for representative 2,7-disubstituted fluorene derivatives and fluorenone compounds to illustrate electronic tuning principles. researchgate.netias.ac.in The exact values for 2,7-diethynyl-9H-fluorene may vary.

Crystallographic Analysis

Understanding the three-dimensional arrangement of molecules in the solid state is paramount, as it directly influences bulk material properties such as charge transport and photophysical behavior.

The analysis of crystal structures of related compounds, such as 2,7-dibromo-9,9-dimethyl-9H-fluorene and 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, provides valuable insights into the expected packing of 2,7-diethynyl-9H-fluorene. mdpi.comresearchgate.net In the solid state, the planar fluorene units often arrange in herringbone or π-stacked motifs. researchgate.net These packing arrangements are governed by a combination of van der Waals forces, C-H···π interactions, and, in some cases, π-π stacking interactions. researchgate.netmdpi.com The distance between adjacent π-systems is a critical parameter for charge transport, with shorter distances generally facilitating better orbital overlap and higher charge carrier mobility.

For 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, a related structure, the molecule adopts a nearly planar geometry, which facilitates close packing in the crystal lattice. mdpi.com The specific orientation of the ethynyl linkages and the nature of the end-groups significantly direct the intermolecular interactions and the resulting supramolecular architecture. The detailed structural information obtained from SC-XRD, including bond lengths, bond angles, and torsion angles, is essential for structure-property relationship studies and for the rational design of new materials with optimized solid-state properties. mdpi.comresearchgate.net

Microscopic and Surface Analysis Techniques (e.g., Atomic Force Microscopy for Thin Film Characterization)

The performance of organic electronic devices is often dictated by the morphology of the active material in thin-film form. Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface of these films at the nanoscale. spectraresearch.com

AFM operates by scanning a sharp tip over the surface of a sample, providing a three-dimensional topographical map with very high resolution. spectraresearch.com For thin films of fluorene-based polymers and small molecules, AFM is used to assess critical parameters such as surface roughness, grain size, and the presence of domains or defects. 20.210.105 The morphology of these films is highly dependent on the deposition method (e.g., spin-coating, evaporation) and subsequent processing conditions like thermal annealing. aps.org

In blends of fluorene-based polymers, AFM can visualize phase separation on scales from nanometers to micrometers. 20.210.105 This is crucial for applications like organic photovoltaics, where the morphology of the donor-acceptor interface is critical for efficient charge generation. 20.210.105 Furthermore, functional AFM modes can provide information beyond topography. For instance, Kelvin Probe Force Microscopy (KPFM) can map the surface potential, while Conductive AFM (CAFM) can measure local conductivity, linking morphological features to electronic properties. spectraresearch.com These techniques provide a comprehensive understanding of how molecular design and processing conditions translate into the final film structure and device performance. researchgate.net

Computational and Theoretical Investigations of 9h Fluorene, 2,7 Diethynyl and Its Derivatives

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are a powerful tool for elucidating the intrinsic electronic and structural properties of molecules. For 9H-fluorene, 2,7-diethynyl- and its derivatives, these calculations provide a detailed understanding of their behavior at the molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been effectively applied to 2,7-diethynyl-9H-fluorene and its derivatives to determine their ground state geometries and electronic properties.

Theoretical studies on fluorene-based molecules have demonstrated that the introduction of substituents at the 2 and 7 positions can significantly influence their electronic structure. For instance, computational analyses of 2,7-diethynyl-9,9-dihexylfluorene (B12809331) have been performed to correlate theoretical predictions with experimental data, including the determination of the band gap. These studies often involve geometry optimization to find the most stable molecular conformation, followed by an analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical in determining the electronic and optical properties of these materials. The HOMO-LUMO energy gap is a key parameter that influences the molecule's excitation energy and its potential applications in electronic devices. For many organic conjugated molecules, this gap can be tuned by modifying the molecular structure.

Table 1: Calculated Frontier Molecular Orbital Energies and Band Gaps for a Representative 2,7-Disubstituted Fluorene (B118485) Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -2.45 |

| Band Gap (LUMO-HOMO) | 3.05 |

Note: The values presented are representative for a 2,7-disubstituted fluorene derivative and are intended to illustrate the typical range of computationally determined electronic parameters. The exact values for 9H-Fluorene, 2,7-diethynyl- may vary.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is instrumental in predicting spectroscopic properties, such as absorption and emission spectra.

TD-DFT calculations have been employed to investigate the excited-state dynamics of various fluorene derivatives. These studies provide insights into the nature of electronic transitions, such as the transition from the ground state (S₀) to the first excited state (S₁). The results of TD-DFT calculations can be used to predict the wavelengths of maximum absorption (λmax) and emission, which are crucial for applications in organic light-emitting diodes (OLEDs) and other optical devices.

For example, theoretical investigations on fluorene-pyridine copolymers have utilized TD-DFT to understand their absorption and fluorescence energies, providing valuable information for the design of new blue-emitting materials. These calculations help in understanding how structural modifications, such as the introduction of different functional groups, can alter the excited-state properties and, consequently, the color and efficiency of light emission.

Prediction and Rationalization of Optoelectronic Parameters

Computational methods are not only used to understand existing molecules but also to predict the properties of new, yet-to-be-synthesized materials. This predictive power is particularly valuable in the field of optoelectronics, where the performance of a device is intimately linked to the molecular properties of its components.

As mentioned, the HOMO-LUMO gap is a critical parameter for optoelectronic applications. DFT calculations provide a theoretical estimate of this band gap, which can then be correlated with experimental data obtained from techniques such as cyclic voltammetry and UV-Vis spectroscopy.

Studies on 2,7-diethynyl-9,9-dihexylfluorene-based liquid crystals have shown a good correlation between the theoretically calculated band gap and the values determined experimentally. This agreement between theory and experiment validates the computational models and allows for the reliable prediction of the electronic properties of new fluorene derivatives. By systematically modifying the structure of the fluorene core and its substituents in silico, researchers can screen for molecules with desired band gaps for specific applications.

Two-photon absorption (2PA) is a nonlinear optical process with applications in 3D microfabrication, data storage, and biological imaging. Computational methods have been developed to predict the 2PA cross-sections (σ₂) and the wavelengths at which this phenomenon is most efficient.

For fluorene derivatives, computational studies have been conducted to predict and rationalize their 2PA parameters. These studies have shown that the introduction of π-conjugated moieties, such as ethynyl (B1212043) groups, can significantly enhance the 2PA response. For instance, a fluorene derivative featuring alkynyl functionalities has been reported to exhibit a maximum 2PA cross-section of approximately 248 GM at 730 nm. The predictive power of these computational models aids in the rational design of new molecules with large 2PA cross-sections for advanced photonic applications.

Table 2: Predicted Two-Photon Absorption Properties for a Fluorene Derivative with Alkynyl Functionalities

| Parameter | Predicted Value |

| Maximum 2PA Wavelength (λ2PA) | 730 nm |

| Maximum 2PA Cross-Section (σ₂) | ~248 GM |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. The values are based on a fluorene derivative with alkynyl functionalities and serve as a representative example.

Mechanistic Modeling of Chemical Reactions and Polymerization Pathways

Computational chemistry also plays a vital role in understanding the mechanisms of chemical reactions, including polymerization. For 9H-fluorene, 2,7-diethynyl-, understanding its polymerization pathways is key to developing new polymeric materials with desirable properties.

The ethynyl groups at the 2 and 7 positions of the fluorene core are ideal for polymerization reactions, such as Sonogashira coupling, which can lead to the formation of conjugated polymers. These polymers are of great interest for applications in organic electronics due to their potential for high charge carrier mobility and tunable optical properties.

Mechanistic modeling of the Sonogashira coupling reaction can provide insights into the reaction intermediates and transition states, helping to optimize reaction conditions and control the properties of the resulting polymer. By understanding the reaction mechanism at a molecular level, researchers can design more efficient synthetic routes to poly(fluorene-ethynylene)s and other related polymers with tailored electronic and optical properties for specific device applications.

Intermolecular Interaction Studies and Molecular Packing Simulations of 9H-Fluorene, 2,7-diethynyl- and Its Derivatives

Computational and theoretical investigations into the intermolecular interactions and molecular packing of 9H-fluorene, 2,7-diethynyl- and its derivatives are crucial for understanding their solid-state properties and performance in electronic devices. These studies provide insights into how individual molecules self-assemble into larger, ordered structures, which in turn dictates properties like charge mobility. The quality and efficiency of organic light-emitting diodes (OLEDs), for instance, have been shown to depend significantly on the stacking mode of the fluorene motif. researchgate.netnih.gov

Key intermolecular interactions that govern the crystal packing of fluorene derivatives include π-π stacking, C-H···π interactions, and, depending on the substituents, hydrogen bonds (e.g., C-H···O). researchgate.net The alkyl or other groups at the C9 position also play a significant role in influencing the packing mode of these molecules. researchgate.netnih.gov

Detailed Research Findings

π-π Stacking Interactions:

A predominant interaction in aromatic compounds like fluorene derivatives is the π-π stacking interaction. In the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, weak π-π interactions are observed between symmetry-related molecules, which stack along the c-axis. researchgate.netnih.gov The centroid-to-centroid distance between the interacting rings is a key parameter in evaluating the strength of this interaction.

C-H···π and Other Interactions:

In addition to π-π stacking, C-H···π interactions are also significant in the crystal structures of fluorene derivatives. researchgate.net In some derivatives, C-H···O bonds can create ten-membered supramolecular motifs. researchgate.net For chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, crystal packing diagrams show antiparallel molecular dimers with notable aromatic C-H−π interactions. nih.gov

Molecular Packing Simulations:

Molecular packing simulations aim to predict the arrangement of molecules in a crystal. The molecular packing in the crystal phase of 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene is described as nematic-like. researchgate.net The crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde is composed of molecular layers. nih.gov

The tables below summarize data from computational and experimental studies on derivatives of 9H-fluorene, which serve as a model for understanding the intermolecular interactions of 9H-fluorene, 2,7-diethynyl-.

Interactive Data Tables

Table 1: Contributions of Intermolecular Interactions from Hirshfeld Surface Analysis for a Fluorene Derivative

| Interaction Type | Contribution (%) |

| H⋯O/O⋯H | 37.0 |

| H⋯H | 26.3 |

| H⋯C/C⋯H | 18.5 |

| C⋯O/O⋯C | 9.5 |

| Data derived from a study on a 2,7-disubstituted 9,9-diethylfluorene derivative. researchgate.net |

Table 2: Crystal and π-π Stacking Data for 2,7-Dibromo-9,9-dimethyl-9H-fluorene

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Not specified in abstract |

| a (Å) | 17.097 (4) |

| b (Å) | 11.161 (3) |

| c (Å) | 6.9120 (17) |

| V (ų) | 1319.0 (6) |

| Z | 4 |

| π-π Centroid-to-Centroid Distance (Å) | 3.8409 (15) |

| π-π Perpendicular Distance (Å) | 3.456 (1) |

| This data provides insight into the molecular packing and stacking interactions. researchgate.netnih.gov |

Table 3: Crystal Data for 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.649(6) |

| b (Å) | 8.305(3) |

| c (Å) | 24.598(7) |

| β (°) | 111.60(2) |

| Z | 4 |

| Illustrates the crystal packing of a fluorene derivative with bulky substituents. researchgate.net |

Applications of 9h Fluorene, 2,7 Diethynyl Based Materials in Advanced Technologies

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs) Research

The fluorene (B118485) moiety is a cornerstone in the design of materials for OLEDs and PLEDs, primarily due to its high photoluminescence quantum yield and excellent thermal stability. The 2,7-diethynyl substitution provides a versatile platform for creating a new generation of light-emitting materials, particularly in the challenging blue region of the spectrum.

Derivatives of 9H-fluorene are instrumental in the development of blue light-emitting materials for OLEDs. The fluorene unit itself is known to give rise to materials that emit blue light. researchgate.net For instance, a series of blue fluorescent 9,9-diethyl-2,7-distyryl-9H-fluorene derivatives have been synthesized and explored for their electroluminescent properties. nih.govnih.gov When these materials were incorporated as dopants in multilayer OLEDs, they exhibited highly efficient blue emission. One such device achieved a luminous efficiency of 5.38 cd/A and a power efficiency of 2.77 lm/W at 20 mA/cm², with Commission Internationale de l'Eclairage (CIE) coordinates of (0.147, 0.152) at 8V. nih.gov

In the realm of PLEDs, copolymers incorporating 9,9-dihexylfluorene (B1587949) have been synthesized to create deep blue and blue-emitting devices. By copolymerizing fluorene with dibenzothiophene-S,S-dioxide derivatives, researchers have been able to fine-tune the emission color and device efficiency. One of the most successful co-polymers in this series achieved a maximum external quantum efficiency (EQE) of 3.2%, a brightness of 2500 cd/m², and CIE coordinates of (0.16, 0.18). mdpi.com Further research into diphenylamino-fluorenylethylene derivatives has also yielded highly efficient blue OLEDs, with one device demonstrating an external quantum efficiency of 7.34% at 20 mA cm−2 and CIE coordinates of (0.15, 0.25). ajchem-a.com

The following table summarizes the performance of select blue-emitting devices based on fluorene derivatives.

| Device Type | Emitting Material Base | Max. Luminous Efficiency (cd/A) | Max. EQE (%) | CIE Coordinates (x, y) |

| OLED | 9,9-diethyl-2,7-distyryl-9H-fluorene | 5.38 | - | (0.147, 0.152) |

| PLED | Poly(9,9-dihexylfluorene-co-dibenzothiophene-S,S-dioxide) | 4.4 | 3.2 | (0.16, 0.18) |

| OLED | Diphenylamino-fluorenylethylene | 11.2 | 7.34 | (0.15, 0.25) |

| OLED | 2,7-disubstituted spiro[fluorene-9,9′-xanthene] | 3.65 | 2.61 | - |

Table compiled from data reported in various studies. mdpi.comajchem-a.combeilstein-journals.org

Molecular design is a critical strategy for improving the efficiency of OLEDs and PLEDs. For fluorene-based emitters, this involves modifying the core structure and adding various peripheral substituents to tune the electronic properties and prevent undesirable effects like aggregation quenching. mdpi.com

One effective strategy is the creation of donor-acceptor (D-A) structures within the molecule or polymer. By combining electron-donating units with electron-accepting units, the intramolecular charge transfer can be controlled, leading to tailored emission wavelengths and improved quantum efficiencies. nih.gov For example, introducing fluorine atoms as auxiliary acceptors can minimize the singlet-triplet energy gap, which promotes the reverse intersystem crossing process in thermally activated delayed fluorescent (TADF) emitters, significantly boosting efficiency. nih.govskku.edu

Another approach involves creating dual-core structures to prevent excimer formation, which can reduce efficiency and color purity. By combining fluorene or other chromophores like anthracene (B1667546) and pyrene, a non-planar structure is achieved, which inhibits intermolecular packing. nih.gov Attaching weak electron-accepting side groups to such dual-core structures can further enhance charge balance and device performance. nih.gov For instance, a non-doped device using a pyrene-anthracene dual-core material with an oxazole (B20620) derivative as a side group achieved a current efficiency of 5.49 cd/A and an EQE of 4.26%. nih.gov

The development of polycyclic fused amide derivatives as electron acceptors combined with donors like acridine (B1665455) has also led to high-efficiency sky-blue OLEDs. These materials leverage a rigid and planar acceptor structure to inhibit molecular rotation and achieve blue-shifted emissions, resulting in a device with a maximum EQE of 4.94%. researchgate.net

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) Research

The versatility of the 2,7-diethynylfluorene backbone extends to applications in organic solar cells and transistors. Its ability to form highly conjugated systems with good charge transport properties makes it a valuable component in the design of organic semiconductors.

Efficient charge transport is paramount for the performance of OPVs and OFETs. The design of organic semiconductors often focuses on creating materials with high charge carrier mobility. Fluorene-based polymers are promising candidates due to their potential for high mobility and good processability. researchgate.net The rigid structure of the fluorene unit, when incorporated into copolymers, can lead to more ordered molecular packing, which facilitates the hopping of charge carriers between molecules. researchgate.net

Donor-acceptor copolymers are a key area of research for OPV and OFET materials. mdpi.combangor.ac.uk By alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely controlled. nih.gov This tuning is essential for matching the energy levels of the donor and acceptor materials in an OPV active layer to ensure efficient charge separation. For example, copolymers of fluorene with units like benzothiadiazole have been synthesized for use in optoelectronic devices. mdpi.combangor.ac.uk

Research has also explored pyrrole-containing semiconducting materials, which, despite some stability challenges, are highly electron-rich and can be incorporated into copolymers to enhance their electron-donating properties. nih.gov The synthesis of novel electron-rich units like pyrroloindacenodithiophene and their copolymerization with electron-deficient monomers has yielded p-type semiconductors with promising mobilities for OFETs, reaching as high as 0.07 cm² V⁻¹ s⁻¹. colorado.edu

In OPVs, 2,7-disubstituted fluorene derivatives are primarily used in the photoactive layer, which is typically a bulk heterojunction (BHJ) blend of a donor polymer and a fullerene-based acceptor. Copolymers containing fluorene and other aromatic units are designed to have broad absorption spectra to capture more of the solar spectrum. For instance, copolymers of dithienylfluorenone with dioctylfluorene or benzodithiophene have been synthesized and tested in photovoltaic devices. nih.gov One such device showed a power conversion efficiency (PCE) of 0.50% under standard illumination conditions. nih.gov

Beyond the active layer, research has shown that device efficiency can be enhanced by introducing a pure polymer interlayer between the transparent electrode (often coated with PEDOT:PSS) and the BHJ active layer. This interlayer can improve charge extraction and reduce recombination losses at the interface. While not specifically detailing 2,7-diethynylfluorene, the principle applies to fluorene-based polymer systems, where a layer of the pure donor polymer can be used as an efficient interlayer. This bi-layer structure has been shown to increase device efficiency across different material systems.

The following table highlights the performance of some OPV devices utilizing fluorene-based copolymers.

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| Poly(DTFO-alt-BDT) | PCBM | 0.50 | 0.67 | 2.34 | 0.30 |

| P3HT-b-PTB7-Th | PCBM | 3.6 | - | - | - |

Table compiled from data reported in various studies. nih.gov

Liquid Crystalline Displays and Advanced Liquid Crystalline Materials

The rigid, rod-like structure of the fluorene core makes it an attractive component for the synthesis of liquid crystals (LCs). By attaching flexible side chains and other mesogenic groups to the 2,7-diethynylfluorene framework, materials that exhibit liquid crystalline phases, such as the nematic phase, can be created. researchgate.net

A synthetic strategy has been developed to create new liquid crystals based on a 2,7-diethynyl-9,9-dihexylfluorene (B12809331) framework, modified with aromatic rings and terminal alkoxy chains. researchgate.net Several of the synthesized series of compounds exhibited mesomorphic behavior, specifically showing the characteristic Schlieren texture of nematic phases under a polarizing microscope. researchgate.net One such compound, a derivative of 2,7-diethynyl-9,9-dihexylfluorene, displayed an enantiotropic nematic liquid crystalline phase between its melting point at 125 °C and its isotropization temperature at 175 °C. researchgate.net

The presence of the fluorene unit in these liquid crystals also imparts luminescent properties, with many exhibiting blue light emission. researchgate.net This combination of liquid crystalline behavior and light emission opens up possibilities for their use in advanced display technologies and as polymerizable liquid crystals (reactive mesogens) for applications in OLEDs. researchgate.net The development of LCs with specific dielectric anisotropy is crucial for display technologies like twisted nematic (TN) or vertical alignment (VA) LCDs. While research on fluorinated cyclopropane-based LCs has focused on tuning dielectric anisotropy, the principles of molecular design can be applied to fluorene-based systems to create materials with desired properties for next-generation displays.

| Compound Series | Mesophase Type | Temperature Range (°C) | Key Feature |

| 2,7-diethynyl-9,9-dihexylfluorene derivative | Nematic | 125 - 175 | Blue light emission |

| Bent-core derivative with cyano terminal group | Nematic | Appears on heating at 159 | Bent molecular shape |

Table compiled from data reported in various studies. researchgate.netajchem-a.com

Synthesis of New Liquid Crystal Derivatives Incorporating the Fluorene Core

A primary application of the 2,7-diethynyl-9H-fluorene scaffold is in the synthesis of novel thermotropic liquid crystals. Researchers have developed a synthetic strategy that begins with a 2,7-diethynyl-9,9-dihexylfluorene framework. This core structure is then expanded through modification with various aromatic rings and terminal alkoxy chains. The dialkyl chains substituted at the 9-position of the fluorene core are crucial for improving the solubility of the resulting compounds while preserving their mesogenic properties.